5-(4-Ethyl-4-methylpiperidin-1-yl)furan-2-carbaldehyde
CAS No.:
Cat. No.: VC18082768
Molecular Formula: C13H19NO2
Molecular Weight: 221.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H19NO2 |
|---|---|
| Molecular Weight | 221.29 g/mol |
| IUPAC Name | 5-(4-ethyl-4-methylpiperidin-1-yl)furan-2-carbaldehyde |
| Standard InChI | InChI=1S/C13H19NO2/c1-3-13(2)6-8-14(9-7-13)12-5-4-11(10-15)16-12/h4-5,10H,3,6-9H2,1-2H3 |
| Standard InChI Key | HJHULHUZHISXPR-UHFFFAOYSA-N |
| Canonical SMILES | CCC1(CCN(CC1)C2=CC=C(O2)C=O)C |
Introduction
5-(4-Ethyl-4-methylpiperidin-1-yl)furan-2-carbaldehyde is an organic compound that combines a furan ring with a piperidine moiety, featuring both ethyl and methyl substitutions at the 4-position of the piperidine ring. This unique structure makes it a subject of interest in medicinal chemistry due to its potential biological activities and structural similarities to other biologically active molecules.
Synthesis Methods
The synthesis of 5-(4-Ethyl-4-methylpiperidin-1-yl)furan-2-carbaldehyde typically involves multi-step organic reactions. Common methods include the direct reaction of 4-ethyl-4-methylpiperidine with furan-2-carbaldehyde, with the choice of method depending on desired yield and purity. Reaction conditions such as temperature, solvent choice, and reaction time are crucial for achieving high yields and purity.
Potential Applications and Research
This compound is primarily of interest in scientific research due to its potential applications in medicinal chemistry. Its structure allows for interactions with biological targets, making it a candidate for drug development research. While specific therapeutic applications are not yet approved, ongoing studies focus on elucidating its mechanisms of action and potential biological pathways it may modulate.
Comparison with Similar Compounds
Several compounds share structural similarities with 5-(4-Ethyl-4-methylpiperidin-1-yl)furan-2-carbaldehyde, each with unique features:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 5-(2-Methylpiperidin-1-yl)furan-2-carbaldehyde | Not specified | Lacks ethyl substitution; may exhibit different biological activities. |
| 5-(3-Hydroxy-2-methylpiperidin-1-yl)furan-2-carbaldehyde | Not specified | Contains a hydroxyl group; potentially more polar and reactive. |
| 5-(4-Hydroxy-piperidin-1-yl)furan-2-carbaldehyde | Not specified | Hydroxyl substitution; may influence pharmacokinetics differently. |
Research Findings and Future Directions
Research into 5-(4-Ethyl-4-methylpiperidin-1-yl)furan-2-carbaldehyde is ongoing, with a focus on its binding affinity to various receptors and enzymes. The unique combination of the furan ring and piperidine moiety allows for specific interactions that could modulate biological pathways, making it an interesting candidate for further research in medicinal chemistry and drug development.
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